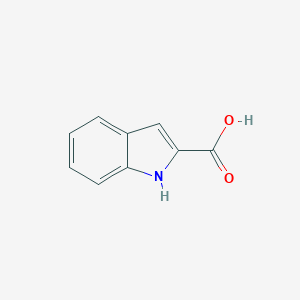

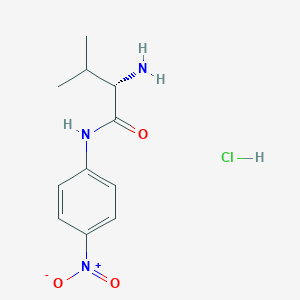

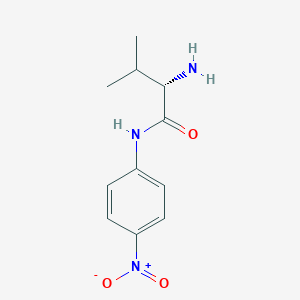

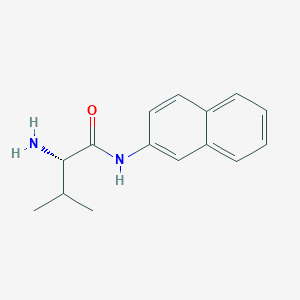

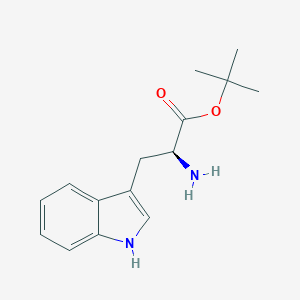

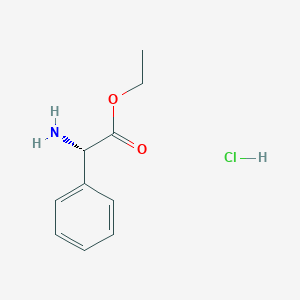

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of “(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is C9H12ClNO2 . The molecular weight is 201.65 . The structure includes a benzene ring attached to an amino group and an ester group .Chemical Reactions Analysis

The chemical reactions involving “(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” are complex and depend on the conditions and reagents used. Acid anhydrides, for example, can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

“(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen

- Scientific Field : Organic Chemistry

- Summary of the Application : The Acetoacetic ester synthesis is used for the creation of methyl ketones .

- Methods of Application or Experimental Procedures : The synthesis involves several steps :

- In the presence of a strong base such as sodium ethoxide in absolute alcohol, acetoacetic ester is converted into its salt, known as sodioacetoacetic ester .

- The carbanion thus produced is nucleophilic and attacks alkyl halide to form an alkylacetoacetic ester .

- If required, the alkylation can be repeated to produce a dialkylacetoacetic ester .

- These mono- or dialkylacetoacetic esters yield the corresponding acids on hydrolysis by dilute aqueous alkali (or by acid) .

- These acids undergo decarboxylation to form ketones .

- Results or Outcomes : The process results in the formation of methyl ketones .

This synthesis can also be used for the synthesis of carboxylic acids and dicarboxylic acids . For example, alkyl derivatives of acetoacetic ester when boiled with conc. KOH solution and acidified yields alkylacetic acid . Also, succinic acid may be synthesized by treating sodium salt of the acetoacetic ester with ethyl bromoacetate, and the product is subjected to acid hydrolysis (with conc. KOH) .

-

- Field : Applied Sciences

- Summary : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .

- Methods : This technology involves the use of photocatalysts to harness sunlight and drive chemical reactions .

- Results : The technology is still in its early stages, but it has the potential to address energy crises and environmental pollution .

-

- Field : Cosmetics & Personal Care

- Summary : 2-Phenylethanol is a main component of rose oils and is used in cosmetics and personal care products .

- Methods : This compound is used as a fragrance material in perfumery and as a preservative in pharmaceuticals .

- Results : The global 2-phenylethanol market size is estimated to reach more than USD 370 million in revenue by the end of 2028 .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNXQLSKQSVNLL-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499797 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride | |

CAS RN |

59410-82-1 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglycinate hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JM6GAX6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.